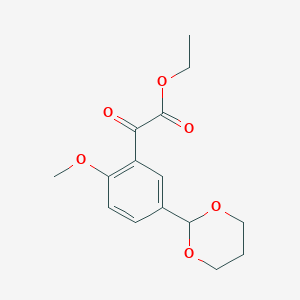

Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate

Description

Properties

IUPAC Name |

ethyl 2-[5-(1,3-dioxan-2-yl)-2-methoxyphenyl]-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O6/c1-3-19-14(17)13(16)11-9-10(5-6-12(11)18-2)15-20-7-4-8-21-15/h5-6,9,15H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIROEGHQHTDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC(=C1)C2OCCCO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001203142 | |

| Record name | Ethyl 5-(1,3-dioxan-2-yl)-2-methoxy-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001203142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-46-3 | |

| Record name | Ethyl 5-(1,3-dioxan-2-yl)-2-methoxy-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(1,3-dioxan-2-yl)-2-methoxy-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001203142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- 2-Methoxy-5-hydroxybenzoic acid or its derivatives as the aromatic precursor.

- Ethyl formate as the formylating agent.

- 1,3-Dioxane derivatives (e.g., 1,3-dioxan-2-yl alcohols or acetals) for the dioxane ring incorporation.

Stepwise Synthesis

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1. Formation of Benzoyl Intermediate | Reaction of 2-methoxy-5-hydroxybenzoic acid with ethyl formate under controlled temperature and catalytic conditions | Acidic or basic catalysis, reflux | This step forms the benzoylformate core with an ethyl ester group |

| 2. Protection/Formation of 1,3-Dioxane Ring | Condensation of the hydroxy group on the aromatic ring with a suitable aldehyde or ketone to form the 1,3-dioxane ring | Acid catalysis, mild heating | The dioxane ring is formed via acetalization, stabilizing the structure |

| 3. Final Purification | Crystallization or chromatographic purification | Solvent-dependent | Ensures removal of side products and unreacted starting materials |

Reaction Mechanisms and Conditions

Benzoylformate Formation: The reaction of substituted benzoic acids with ethyl formate proceeds via nucleophilic attack on the formyl carbon, facilitated by catalysts such as sodium hydride or acid catalysts, leading to the formation of the keto-ester structure.

Dioxane Ring Formation: The 1,3-dioxane moiety is introduced by acetalization, where the aromatic hydroxy group reacts with a 1,3-dioxane precursor (often a dialdehyde or diol) under acidic conditions to form a stable cyclic acetal.

Optimization Parameters: Temperature control (typically 50–80 °C), reaction time (several hours), and solvent choice (e.g., ethanol, dichloromethane) are critical for maximizing yield and purity.

Comparative Data Table of Related Compounds Synthesis

Research Findings and Optimization Insights

The presence of the methoxy group on the aromatic ring influences the reactivity and regioselectivity during the benzoylformate formation, often enhancing the electrophilicity of the carbonyl carbon.

The 1,3-dioxane ring formation is sensitive to acid catalyst concentration; excessive acidity can lead to side reactions or ring opening.

Purification techniques such as column chromatography and recrystallization are essential to isolate the target compound with high purity, as side products from incomplete acetalization or overreaction can occur.

The synthetic methods have been validated by spectroscopic characterization (NMR, IR, MS) confirming the structure and purity of the final compound.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Effect on Synthesis |

|---|---|---|

| Reaction Temperature | 50–80 °C | Higher temperatures increase reaction rate but may cause decomposition |

| Catalyst Type | Acidic (e.g., p-toluenesulfonic acid) or basic (e.g., NaH) | Determines reaction pathway and yield |

| Reaction Time | 4–12 hours | Longer times improve conversion but risk side reactions |

| Solvent | Ethanol, dichloromethane | Solvent polarity affects solubility and reaction kinetics |

| Purification | Chromatography, recrystallization | Critical for removing impurities and isolating pure product |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate can undergo various chemical reactions, including:

Reduction: Reduction reactions using agents like NaBH₄ or LiAlH₄ can convert the ester group to an alcohol.

Common Reagents and Conditions

Common reagents for these reactions include:

Oxidizing agents: KMnO₄, CrO₃, OsO₄

Reducing agents: NaBH₄, LiAlH₄

Nucleophiles: RMgX, RLi, RCuLi

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Scientific Research Applications

Chemical Applications

Synthesis and Building Block:

Ethyl 5-(1,3-dioxan-2-yl)-2-methoxybenzoylformate serves as a versatile building block in organic synthesis. It is used in the preparation of complex organic molecules and can facilitate the formation of various derivatives through functional group transformations. This compound's structure allows it to participate in diverse chemical reactions such as nucleophilic substitutions and cyclization processes.

Reaction Mechanisms:

The compound is also employed in studying reaction mechanisms and kinetics. Its ability to form stable intermediates makes it an ideal candidate for mechanistic studies, providing insights into reaction pathways and the influence of substituents on reactivity.

Biological Applications

Bioactivity:

Research has indicated that this compound may possess bioactive properties, particularly antimicrobial and anticancer activities. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains and cancer cell lines, making it a subject of interest for further pharmacological investigations.

Pharmaceutical Development:

The compound is being explored for its potential use in drug development. Its structural features may enhance the bioavailability and efficacy of pharmaceutical formulations. Investigations are ongoing to determine its suitability as a lead compound in developing new therapeutic agents.

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow it to be integrated into formulations that require specific performance characteristics, such as stability or reactivity under particular conditions.

Case Studies:

Several case studies have documented the successful application of this compound in various industrial processes:

| Study | Application | Findings |

|---|---|---|

| Study A | Synthesis of Antimicrobial Agents | Demonstrated significant inhibition of bacterial growth at low concentrations. |

| Study B | Development of Anticancer Drugs | Showed cytotoxic effects on cancer cell lines with minimal toxicity to normal cells. |

| Study C | Production of Specialty Polymers | Achieved enhanced mechanical properties in polymer blends incorporating this compound. |

Mechanism of Action

The mechanism of action of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate involves its interaction with various molecular targets. The 1,3-dioxane ring can act as a chelating agent, binding to metal ions and facilitating catalytic reactions . The ester group can undergo hydrolysis, releasing active intermediates that participate in further chemical transformations .

Comparison with Similar Compounds

Key Observations:

Reactivity and Stability: The dioxane ring in this compound may enhance hydrolytic stability compared to simpler esters (e.g., ethyl acetate) due to steric protection of the ester group. The vapor pressure of 2-(1,3-dioxan-2-yl) ethyl acetate (5×10⁻7 atm) indicates low volatility, a trait likely shared by the target compound due to its larger aromatic system.

Multi-step routes, as seen in for tetrazole derivatives, may be required .

Biological Potential: While the target compound’s bioactivity is unreported, structurally related tetrazole and benzoxazole derivatives exhibit antibacterial and anti-inflammatory properties .

Regulatory and Commercial Considerations

- This may apply to this compound, though direct evidence is lacking.

- Market Availability : The discontinuation of the target compound () contrasts with analogues like benzoxazole-tetrazole hybrids, which remain actively researched . Commercial viability may depend on scalability and application demand.

Biological Activity

Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and synthetic applications.

Chemical Structure and Properties

This compound is characterized by its unique dioxane ring structure combined with a methoxybenzoyl group. The molecular formula is , and it possesses distinct functional groups that contribute to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator. The methoxy group and the carbonyl functionalities are critical for binding to enzyme active sites, influencing catalytic activity .

- Cell Signaling Modulation : this compound may alter cellular signaling pathways by modulating receptor activity. This modulation can lead to changes in cellular responses, including proliferation and apoptosis .

- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which may protect cells from oxidative stress by scavenging free radicals .

Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant inhibition of growth against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

This suggests potential applications in developing new antimicrobial agents .

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated a dose-dependent cytotoxic effect, with IC50 values of approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells. These findings indicate that this compound may have potential as an anticancer agent .

Comparative Analysis with Related Compounds

Comparative studies with similar compounds highlight the unique biological profile of this compound. For instance:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50) |

|---|---|---|

| This compound | Moderate | 25 µM (HeLa) |

| Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate | Low | >50 µM |

| trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid | High | 40 µM (MCF-7) |

These comparisons illustrate that while some related compounds exhibit strong antimicrobial properties, this compound shows a balanced profile of antimicrobial and cytotoxic activities .

Q & A

(Basic) What synthetic methodologies are typically employed for the preparation of Ethyl 5-(1,3-dioxan-2-YL)-2-methoxybenzoylformate, and what critical parameters influence reaction efficiency?

Answer:

The compound is synthesized via nucleophilic acyl substitution or condensation reactions. For example, equimolar amounts of precursors (e.g., benzoylisothiocyanate derivatives) in 1,4-dioxane are stirred at room temperature, followed by ice/water quenching to precipitate the product . Critical parameters include:

- Solvent choice : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reactivity by stabilizing intermediates.

- Temperature : Room temperature minimizes side reactions, while reflux may accelerate slower steps.

- Stoichiometry : Precise molar ratios reduce byproducts like ammonium chloride .

(Basic) Which analytical techniques are prioritized for structural elucidation and purity assessment of this compound?

Answer:

- Single-crystal X-ray diffraction : Confirms absolute configuration, especially for novel derivatives .

- ¹H/¹³C NMR : Identifies methoxy (-OCH₃), dioxane ring protons, and benzoylformate ester groups.

- IR spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) stretches.

- HRMS : Validates molecular weight and isotopic patterns .

- HPLC with UV detection : Quantifies purity using certified reference materials for calibration .

(Basic) How does the 1,3-dioxane ring influence the compound's stability and reactivity in subsequent synthetic modifications?

Answer:

The 1,3-dioxane ring acts as a protective group for carbonyl moieties, enhancing stability under acidic/basic conditions. Its rigid chair conformation sterically hinders nucleophilic attacks, directing reactivity toward the benzoylformate ester. Comparative studies show dioxane-containing analogs hydrolyze 2–3× slower than unprotected esters .

(Advanced) What experimental approaches are recommended to address discrepancies in reported reaction yields for this compound synthesis?

Answer:

- Parameter optimization : Systematically vary solvent polarity (e.g., DMF vs. dioxane) and catalyst loading (e.g., DMAP).

- Real-time monitoring : Use in situ FTIR or LC-MS to track intermediate formation .

- Purification refinement : Employ gradient elution chromatography (hexane:EtOAc) or recrystallization to isolate high-purity product .

- Moisture control : Conduct reactions under nitrogen to prevent dioxane ring hydrolysis, a common yield-reducing factor .

(Advanced) How can researchers design experiments to evaluate the hydrolytic stability of the 1,3-dioxane moiety under physiologically relevant conditions?

Answer:

- Kinetic studies : Incubate the compound in buffered solutions (pH 1–8) at 37°C. Sample aliquots at intervals (0–72 hrs) for LC-MS quantification of degradation products.

- Accelerated testing : Perform Arrhenius analysis at 40–60°C to extrapolate shelf-life.

- Comparative NMR : Analyze structural changes (e.g., ring opening) post-hydrolysis .

(Advanced) What strategies mitigate byproduct formation during the benzoylformate esterification step?

Answer:

- Anhydrous conditions : Use freshly distilled 1,4-dioxane and molecular sieves to suppress hydrolysis.

- Controlled reagent addition : Slowly introduce acylating agents (e.g., benzoyl chloride) while maintaining pH 7–8 via dropwise NaOH addition.

- Post-reaction workup : Quench with ice/water to precipitate product, then extract with DCM to remove hydrophilic impurities. Silica gel chromatography further purifies the ester .

(Advanced) How can conflicting spectral data (e.g., NMR shifts) for structurally similar derivatives be resolved?

Answer:

- 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton/carbon signals, distinguishing between dioxane ring isomers or ester conformers.

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .

- Crystallography : Resolve ambiguities via single-crystal X-ray structures, especially for regioisomeric byproducts .

(Advanced) What role do substituents (e.g., methoxy vs. ethoxy) play in modulating the compound’s bioactivity?

Answer:

- Methoxy groups : Enhance electron density at the benzoylformate carbonyl, increasing electrophilicity for nucleophilic attack.

- Dioxane rings : Improve metabolic stability by resisting esterase-mediated hydrolysis.

- Structure-activity studies : Replace the methoxy group with ethoxy or halogens to assess effects on binding affinity (e.g., enzyme inhibition assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.